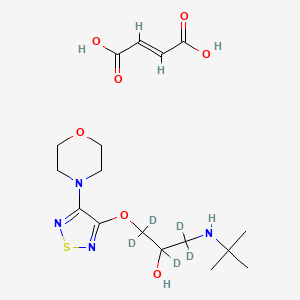
rac Timolol-d5 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Timolol-d5 (maleate): is a deuterated form of Timolol maleate, a non-selective beta-adrenergic receptor blocker. It is primarily used in scientific research as a stable isotope-labeled compound. Timolol maleate is known for its applications in treating conditions such as hypertension, angina pectoris, myocardial infarction, and glaucoma by reducing intraocular pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated Timolol is then reacted with maleic acid to form the maleate salt. .
Industrial Production Methods: Industrial production of rac Timolol-d5 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium sources.
Purification: The deuterated product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Salt Formation: The purified deuterated Timolol is then reacted with maleic acid to form the maleate salt, followed by further purification and quality control
Análisis De Reacciones Químicas
Types of Reactions: rac Timolol-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
rac Timolol-d5 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions and studies.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development and testing of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
rac Timolol-d5 (maleate) exerts its effects by blocking beta-adrenergic receptors. The mechanism involves:
Beta-Adrenergic Receptor Blockade: The compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors in the heart and vascular smooth muscle.
Reduction of Intraocular Pressure: By blocking beta-adrenergic receptors, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure.
Cardiovascular Effects: The blockade of beta-adrenergic receptors leads to decreased heart rate and blood pressure, making it effective in treating hypertension and angina .
Comparación Con Compuestos Similares
rac Timolol-d5 (maleate) is compared with other similar compounds, such as:
Timolol Maleate: The non-deuterated form, which has similar pharmacological effects but lacks the stable isotope labeling.
Propranolol: Another non-selective beta-adrenergic blocker used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic blocker with different selectivity and pharmacokinetic properties
Uniqueness: The uniqueness of rac Timolol-d5 (maleate) lies in its deuterium labeling, which provides advantages in tracing and quantification studies, as well as potential differences in pharmacokinetic and metabolic profiles compared to non-deuterated compounds .
Propiedades
Fórmula molecular |
C17H28N4O7S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i8D2,9D2,10D; |
Clave InChI |
WLRMANUAADYWEA-KGRYIKHZSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


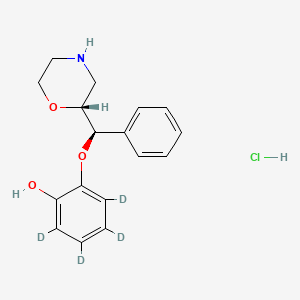
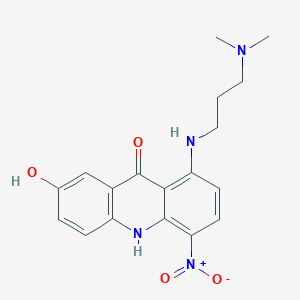
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
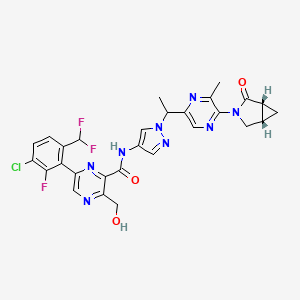
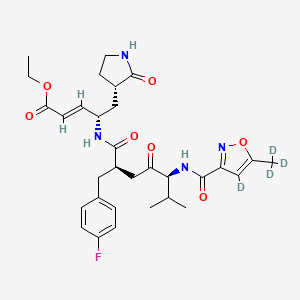
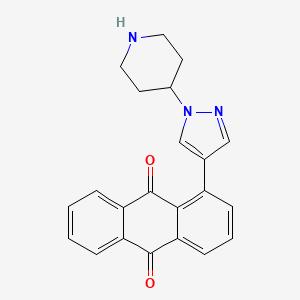
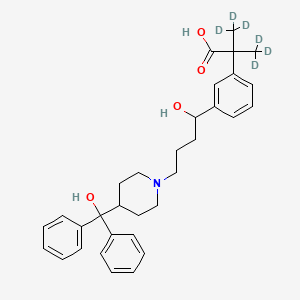
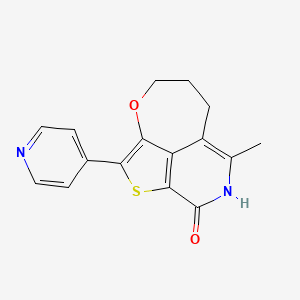

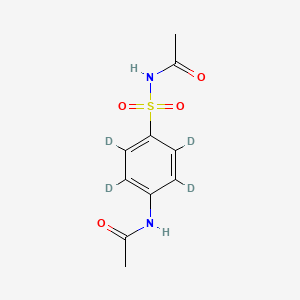
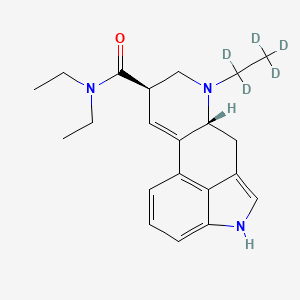

![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

